Acetyl nitrate

CAS No.: 591-09-3

Cat. No.: VC8368128

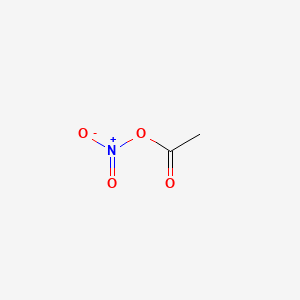

Molecular Formula: C2H3NO4

Molecular Weight: 105.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 591-09-3 |

|---|---|

| Molecular Formula | C2H3NO4 |

| Molecular Weight | 105.05 g/mol |

| IUPAC Name | nitro acetate |

| Standard InChI | InChI=1S/C2H3NO4/c1-2(4)7-3(5)6/h1H3 |

| Standard InChI Key | JCZMXVGQBBATMY-UHFFFAOYSA-N |

| SMILES | CC(=O)O[N+](=O)[O-] |

| Canonical SMILES | CC(=O)O[N+](=O)[O-] |

Introduction

Synthesis and Production

Conventional Synthesis

Acetyl nitrate is traditionally synthesized via the reaction of acetic anhydride with nitric acid, as described by the equation:

This exothermic process requires careful temperature control to prevent decomposition or explosive hazards . Historical methods also involve the reaction of ketene with nitric acid, though this approach is less commonly employed due to handling difficulties .

Continuous Flow Synthesis

Modern innovations leverage continuous flow systems to generate acetyl nitrate in situ, enhancing safety and efficiency. A 2025 study demonstrated the integration of acetic anhydride and nitric acid in a microreactor, enabling precise mixing and immediate consumption of the reagent. This method reduced thermal runaway risks and achieved a 95% yield in the nitration of furfural to nitrofurfural, a key pharmaceutical intermediate .

Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield | Safety Profile |

|---|---|---|---|

| Conventional Batch | 0–5°C, batch reactor | 70–85% | High risk of explosion |

| Continuous Flow | RT, microreactor | 90–95% | Enhanced thermal control |

Physical and Chemical Properties

Acetyl nitrate is a hygroscopic liquid with a density of 1.24 g/cm³ at 15°C and a boiling point of 22°C under reduced pressure (70 mmHg) . It decomposes explosively when heated above 60°C or upon contact with oxidizing agents like mercury oxide . Its instability necessitates storage in the dark over desiccants like P₂O₅, though fresh preparation is recommended for critical applications .

Table 2: Key Physical Properties

| Property | Value |

|---|---|

| Molecular formula | C₂H₃NO₄ |

| Molecular weight | 105.05 g/mol |

| Density (15°C) | 1.24 g/cm³ |

| Boiling point (70 mmHg) | 22°C |

Chemical Reactivity and Mechanisms

Nitration Reactions

Acetyl nitrate excels in electrophilic aromatic nitration, particularly for substrates sensitive to harsh conditions. In Menke nitration, it facilitates regioselective nitration via a six-membered transition state, as evidenced by computational studies. For example, nitration at the C-6 position of indole derivatives proceeds with an activation energy of 38.7 kcal/mol, compared to 42.6 kcal/mol for C-8, favoring the former . Polar solvents like acetic acid further enhance selectivity by stabilizing transition states .

Hydrolysis and Stability

In moist environments, acetyl nitrate undergoes rapid hydrolysis:

This reaction limits its shelf life and necessitates anhydrous conditions during storage .

Acetylation Reactions

The compound acetylates amines and alcohols, analogous to acetyl chloride. For instance, it converts primary amines to acetamides with yields exceeding 80% under mild conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Acetyl nitrate’s mild nitration capability is pivotal in synthesizing nitrofurans, a class of antimicrobial agents. A 2025 continuous flow platform produced nitrofurfural from furfural in under five minutes, achieving >90% yield. This intermediate was subsequently converted to drugs like nitrofurantoin and nifuroxazide, underscoring its industrial relevance .

Table 3: Nitrofuran Pharmaceuticals Synthesized via Acetyl Nitrate

| Drug | Application | Yield |

|---|---|---|

| Nitrofurantoin | Urinary tract infections | 92% |

| Nifurtimox | Chagas disease treatment | 88% |

Mechanistic Insights in Menke Nitration

Studies on Menke nitration revealed that acetyl nitrate’s electrophilic nitronium ion (NO₂⁺) interacts with aromatic rings through a concerted mechanism. Solvent polarity critically influences regioselectivity, with acetic acid (ε = 6.2) optimizing C-6 nitration in indole derivatives .

| Hazard | Precaution |

|---|---|

| Explosive decomposition | Avoid heating, use in situ generation |

| Corrosivity | Wear acid-resistant gloves and goggles |

Environmental Impact and Degradation

Acetyl nitrate’s hydrolysis releases nitric acid, contributing to soil and water acidification. Atmospheric release may also generate reactive nitrogen species (RNS), potentially exacerbating tropospheric ozone formation . Recent studies advocate for closed-loop systems in industrial applications to mitigate environmental discharge .

Recent Advances and Future Perspectives

The advent of continuous flow technology has revitalized acetyl nitrate’s role in green chemistry. Future research directions include:

-

Developing immobilized catalysts to enhance reaction efficiency.

-

Exploring biocatalytic routes for nitrate group transfer.

-

Expanding its use in polymer chemistry for nitro-functionalized materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume